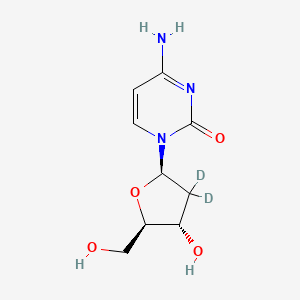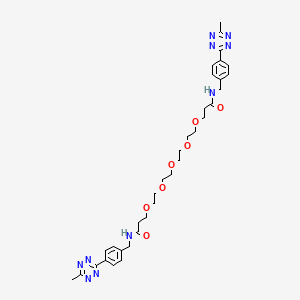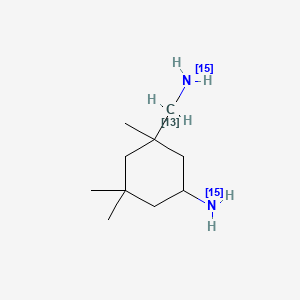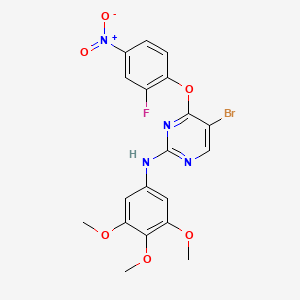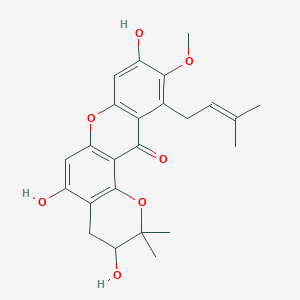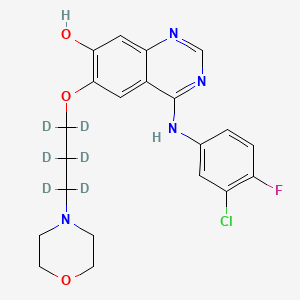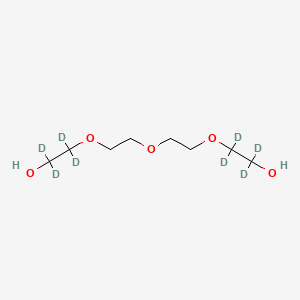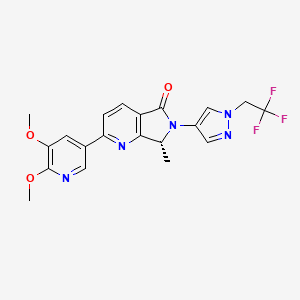
PI3Kgamma inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which is a lipid kinase primarily found in leukocytes. PI3Kgamma plays a crucial role in immune cell signaling by generating phosphatidylinositol 3,4,5-trisphosphate, which recruits and activates downstream signaling molecules . PI3Kgamma inhibitors, such as PI3Kgamma inhibitor 2, are being studied for their potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
準備方法
The synthesis of PI3Kgamma inhibitor 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
PI3Kgamma inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
科学的研究の応用
PI3Kgamma inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3Kgamma signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3Kgamma in immune cell function and inflammation.
Medicine: It is being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting the PI3Kgamma enzyme.
作用機序
PI3Kgamma inhibitor 2 exerts its effects by selectively inhibiting the PI3Kgamma enzyme. This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby blocking the recruitment and activation of downstream signaling molecules. The molecular targets and pathways involved in this process include the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism .
類似化合物との比較
PI3Kgamma inhibitor 2 is unique in its selectivity for the PI3Kgamma enzyme, distinguishing it from other PI3K inhibitors that may target multiple isoforms of the enzyme. Similar compounds include:
PI3Kalpha inhibitors: These compounds selectively inhibit the PI3Kalpha isoform and are used in the treatment of certain types of cancer.
PI3Kbeta inhibitors: These compounds selectively inhibit the PI3Kbeta isoform and are being studied for their potential therapeutic applications in cancer and other diseases.
PI3Kdelta inhibitors: These compounds selectively inhibit the PI3Kdelta isoform and are used in the treatment of hematologic malignancies.
This compound’s unique selectivity for PI3Kgamma makes it a valuable tool for studying the specific role of this enzyme in various biological processes and for developing targeted therapies for diseases involving PI3Kgamma dysregulation .
特性
分子式 |
C20H18F3N5O3 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
(7R)-2-(5,6-dimethoxypyridin-3-yl)-7-methyl-6-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1 |
InChIキー |
DREWJJJKWOJZQM-LLVKDONJSA-N |
異性体SMILES |
C[C@@H]1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
正規SMILES |
CC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


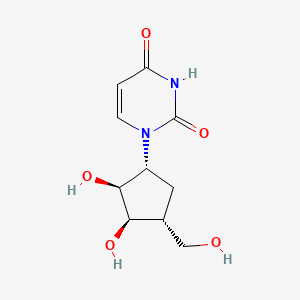
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)

